molecular formula C16H16O3 B3030813 6-(Hydroxymethyl)-4-phenylchroman-2-ol CAS No. 959624-24-9

6-(Hydroxymethyl)-4-phenylchroman-2-ol

Cat. No. B3030813
M. Wt: 256.30
InChI Key: DRPFJHGJDRIHLZ-UHFFFAOYSA-N
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Patent
US08067594B2

Procedure details

4-(Hydroxymethyl)phenol (2.515 kg, 20.26 mol, 1 eq) was stirred with N-methylpiperazine (5.06 kg, 50.52 mol, 2.5 eq) in toluene (17.74 kg, 20.5 L, 8.15 mL/g) and then heated to reflux. trans-Cinnamaldehyde (3.35 kg, 25.35 mol, 1.25 eq) was then added over 2 hours maintaining the reaction mixture at reflux. The transfer line was washed with toluene (0.9 Kg, 0.35 ml/g). Once the addition was complete the reaction mixture continued to be heated at reflux for 19 h. Then some toluene was distilled off, reducing the volume to approximately 18.5 L. The mixture was then allowed to cool to room temperature and EtOAc was added (13.5 Kg 15 L, 6 mL/g). The organic phase was washed with HCl 2M (46.4 kg, 46.4 L 18.5 mL/g). The phases were separated, and ethyl acetate (27.1 kg, 30 L, 12 ml/g) was added to dilute the organic layer. The organic phase was washed with 1M HCl (17.75 kg, 17.75 L 7.1 mL/g), 5% w/w NaHCO3 (17.5 L, 7 mL/g) and water (25 L, 10 mL/g). The phases were separated, and toluene (6.5 Kg, 7.5 L, 3 ml/g) was added to the organic layer, and the mixture was distilled to approximately 8 L. Additional toluene (7 kg) was charged followed by ethyl acetate (3.9 L). The mixture was heated to reflux then cooled to 22° C. at 1° C./minute, then stirred for 20 hrs. The suspension was cooled to 2° C. and granulated for 2 hrs. The slurry was filtered and the cake was washed with cold toluene (2×4.3 Kg, 5 L). The resulting pale tan solid was dried in vacuum for 68 h at 40° C., to provide 2.76 Kg of product (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (53.4% yield) which was used in the following example without purification:
Quantity
2.515 kg
Type
reactant
Reaction Step One
Quantity
5.06 kg
Type
reactant
Reaction Step One
Quantity
20.5 L
Type
solvent
Reaction Step One
Quantity
3.35 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.CN1CCNCC1.[CH:17](=[O:26])/[CH:18]=[CH:19]/[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[OH:26][CH:17]1[CH2:18][CH:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:7]2[C:6](=[CH:5][CH:4]=[C:3]([CH2:2][OH:1])[CH:8]=2)[O:9]1

Inputs

Step One
Name
Quantity
2.515 kg
Type
reactant
Smiles
OCC1=CC=C(C=C1)O
Name
Quantity
5.06 kg
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
20.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.35 kg
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WASH
Type
WASH
Details
The transfer line was washed with toluene (0.9 Kg, 0.35 ml/g)
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
to be heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 h
Duration
19 h
DISTILLATION
Type
DISTILLATION
Details
Then some toluene was distilled off
ADDITION
Type
ADDITION
Details
EtOAc was added (13.5 Kg 15 L, 6 mL/g)
WASH
Type
WASH
Details
The organic phase was washed with HCl 2M (46.4 kg, 46.4 L 18.5 mL/g)
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
ethyl acetate (27.1 kg, 30 L, 12 ml/g) was added
ADDITION
Type
ADDITION
Details
to dilute the organic layer
WASH
Type
WASH
Details
The organic phase was washed with 1M HCl (17.75 kg, 17.75 L 7.1 mL/g), 5% w/w NaHCO3 (17.5 L, 7 mL/g) and water (25 L, 10 mL/g)
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
toluene (6.5 Kg, 7.5 L, 3 ml/g) was added to the organic layer
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled to approximately 8 L
ADDITION
Type
ADDITION
Details
Additional toluene (7 kg) was charged
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 22° C. at 1° C./minute
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 2° C.
WAIT
Type
WAIT
Details
granulated for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the cake was washed with cold toluene (2×4.3 Kg, 5 L)
CUSTOM
Type
CUSTOM
Details
The resulting pale tan solid was dried in vacuum for 68 h at 40° C.
Duration
68 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 kg
Name
Type
product
Smiles
OC1OC2=CC=C(C=C2C(C1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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